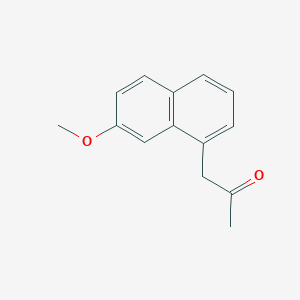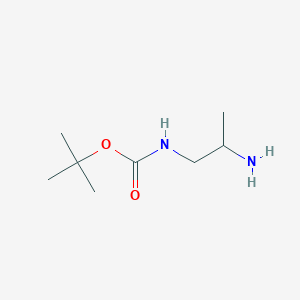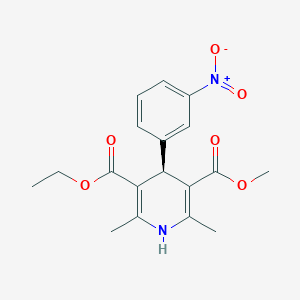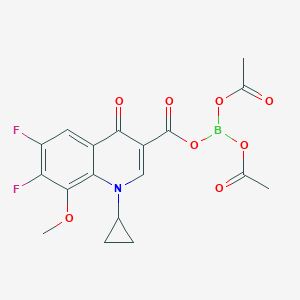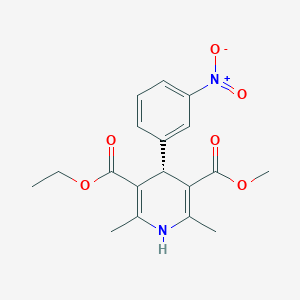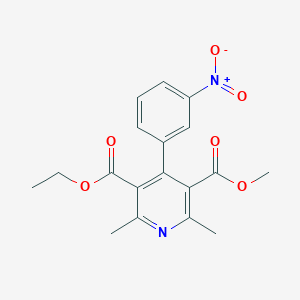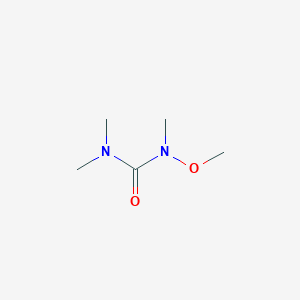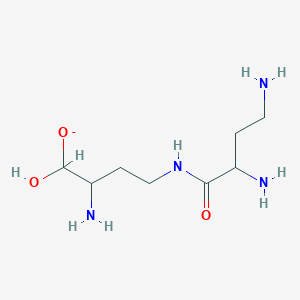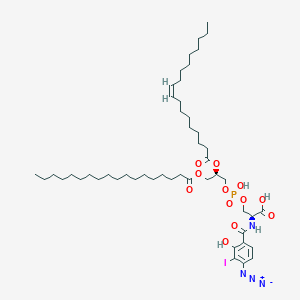
4-Azidosalicylic acid-phosphatidylserine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Azidosalicylic acid-phosphatidylserine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a derivative of phosphatidylserine, which is a phospholipid that is found in various cell membranes. The addition of 4-azidosalicylic acid to phosphatidylserine creates a compound that can be used in a variety of experiments and studies.
Wirkmechanismus
The mechanism of action of 4-azidosalicylic acid-phosphatidylserine involves its ability to bind to proteins and lipids in cell membranes. This binding can induce changes in the conformation and function of these molecules, leading to alterations in cellular signaling pathways and other physiological processes.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 4-azidosalicylic acid-phosphatidylserine have been studied extensively in various experimental systems. This compound has been shown to affect the activity of various enzymes and signaling molecules, leading to changes in cellular metabolism and function. Additionally, it has been shown to modulate the activity of ion channels and transporters, leading to alterations in cellular membrane potential and ion homeostasis.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-azidosalicylic acid-phosphatidylserine in lab experiments offers several advantages, including its ability to selectively label proteins and lipids in cell membranes. Additionally, it can be used to study the interactions between these molecules in a variety of experimental systems. However, there are also limitations to its use, including its potential toxicity and the need for specialized equipment and expertise to carry out experiments.
Zukünftige Richtungen
There are many potential future directions for research on 4-azidosalicylic acid-phosphatidylserine. One area of interest is the development of new methods for synthesizing this compound, as well as its derivatives, in a more efficient and cost-effective manner. Additionally, further studies are needed to explore the potential applications of this compound in drug discovery and other areas of biotechnology. Finally, research is needed to better understand the mechanisms of action and physiological effects of 4-azidosalicylic acid-phosphatidylserine, as well as its potential limitations and toxicity.
Synthesemethoden
The synthesis of 4-azidosalicylic acid-phosphatidylserine involves the reaction of phosphatidylserine with 4-azidosalicylic acid. This reaction can be carried out using various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to create the compound, while enzymatic synthesis involves the use of enzymes to catalyze the reaction.
Wissenschaftliche Forschungsanwendungen
The use of 4-azidosalicylic acid-phosphatidylserine in scientific research has been explored in various fields, including biochemistry, molecular biology, and neuroscience. This compound can be used to study the interactions between proteins and lipids in cell membranes, as well as the mechanisms of signal transduction in cells. Additionally, it can be used in studies of protein-protein interactions and protein-lipid interactions.
Eigenschaften
CAS-Nummer |
124155-78-8 |
|---|---|
Produktname |
4-Azidosalicylic acid-phosphatidylserine |
Molekularformel |
C49H82IN4O12P |
Molekulargewicht |
1077.1 g/mol |
IUPAC-Name |
(2S)-2-[(4-azido-2-hydroxy-3-iodobenzoyl)amino]-3-[hydroxy-[(2R)-3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropanoic acid |
InChI |
InChI=1S/C49H82IN4O12P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-44(55)63-37-40(66-45(56)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)38-64-67(61,62)65-39-43(49(59)60)52-48(58)41-35-36-42(53-54-51)46(50)47(41)57/h18,20,35-36,40,43,57H,3-17,19,21-34,37-39H2,1-2H3,(H,52,58)(H,59,60)(H,61,62)/b20-18-/t40-,43+/m1/s1 |
InChI-Schlüssel |
GMXUBNQSYSYDKU-UYJAKLHWSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)O)NC(=O)C1=C(C(=C(C=C1)N=[N+]=[N-])I)O)OC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)NC(=O)C1=C(C(=C(C=C1)N=[N+]=[N-])I)O)OC(=O)CCCCCCCC=CCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)NC(=O)C1=C(C(=C(C=C1)N=[N+]=[N-])I)O)OC(=O)CCCCCCCC=CCCCCCCCC |
Synonyme |
4-azidosalicylic acid-phosphatidylserine ASA-PS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



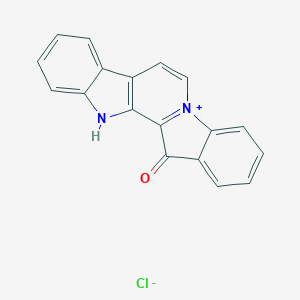
![[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] dodecanoate](/img/structure/B45495.png)
![(3R,4R,6S)-4-[tert-butyl(dimethyl)silyl]oxy-6-methyl-3-(2-oxopropyl)oxan-2-one](/img/structure/B45501.png)

